molecular formula C7H11NO B14341120 2-Ethoxypent-3-enenitrile CAS No. 106088-13-5

2-Ethoxypent-3-enenitrile

Cat. No.: B14341120
CAS No.: 106088-13-5
M. Wt: 125.17 g/mol
InChI Key: IOTQECAIKZSPKY-UHFFFAOYSA-N
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Description

2-Ethoxypent-3-enenitrile (C₇H₁₁NO) is an unsaturated nitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the C2 position and a nitrile (-CN) group at the C3 position of a pentene chain. The compound’s structure combines electron-withdrawing (nitrile) and electron-donating (ethoxy) functional groups, which influence its reactivity and physical properties. Applications may include intermediates in organic synthesis, particularly for heterocycles or pharmaceuticals, though specific uses require further study .

Properties

CAS No.

106088-13-5

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-ethoxypent-3-enenitrile

InChI

InChI=1S/C7H11NO/c1-3-5-7(6-8)9-4-2/h3,5,7H,4H2,1-2H3

InChI Key

IOTQECAIKZSPKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=CC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxypent-3-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of 2-Ethoxypent-3-enenitrile typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypent-3-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves acids like hydrochloric acid or bases like sodium hydroxide.

    Reduction: Uses reducing agents such as lithium aluminum hydride.

    Grignard Reaction: Involves Grignard reagents like methylmagnesium bromide.

Major Products

    Hydrolysis: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Grignard Reaction: Produces ketones.

Mechanism of Action

The mechanism of action of 2-Ethoxypent-3-enenitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl-Substituted Alkenenitriles

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Reactivity
2-Ethoxypent-3-enenitrile C₇H₁₁NO 125.17 Nitrile, Ethoxy, Alkene Higher polarity; moderate reactivity due to competing electronic effects
Pent-3-enenitrile C₅H₇N 81.11 Nitrile, Alkene Volatile (low molecular weight); less polar
2-Methyl-3-butenenitrile C₅H₇N 81.11 Nitrile, Alkene, Methyl Branching reduces boiling point; increased steric hindrance
  • Reactivity : The ethoxy group in 2-Ethoxypent-3-enenitrile may stabilize carbocation intermediates in electrophilic additions, unlike Pent-3-enenitrile, which lacks electron-donating substituents.
  • Physical Properties : Ethoxy substitution increases molecular weight and boiling point compared to Pent-3-enenitrile. Branching in 2-Methyl-3-butenenitrile lowers its boiling point relative to linear analogs .

Amino-Substituted Alkenenitriles ()

Example Compound Functional Groups Key Properties/Reactivity
(E)-3-Amino-2,4-diarylbut-2-enenitriles Nitrile, Amino, Aryl High melting points (solid at RT); pharmaceutical applications
  • Electronic Effects: Amino groups are stronger electron donors than ethoxy, enhancing nucleophilicity at the α-carbon. This contrasts with 2-Ethoxypent-3-enenitrile, where the ethoxy group provides weaker stabilization.
  • Applications: Amino derivatives are used in drug synthesis (e.g., kinase inhibitors), whereas ethoxy-substituted nitriles may serve as precursors for agrochemicals .

Heterocyclic-Substituted Alkenenitriles ()

Example Compound Functional Groups Key Properties/Reactivity
3-Ethoxy-2-(2-pyridinyl)propenonitrile Nitrile, Ethoxy, Pyridine High polarity; coordination capacity via pyridine
  • Reactivity : Pyridinyl groups enable metal coordination, facilitating catalysis or material science applications. Ethoxy groups in such compounds may enhance solubility in polar reaction media.
  • Synthesis : ZnCl₂-catalyzed reactions (as in ) are common for ethoxy-containing nitriles, suggesting similar methodologies for 2-Ethoxypent-3-enenitrile .

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